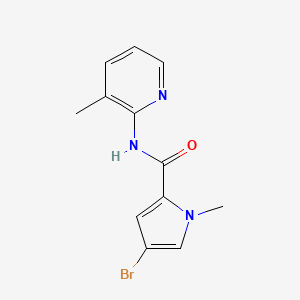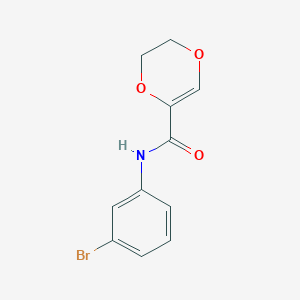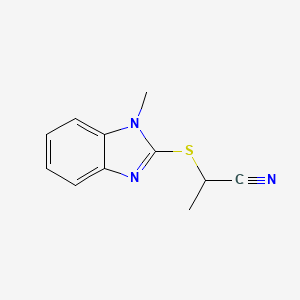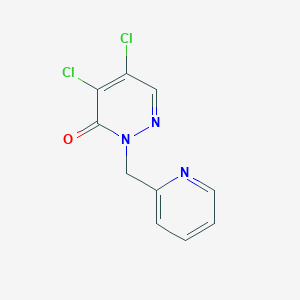
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers exploring new treatment options for various diseases.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in the antioxidant response. Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative damage. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. It can be used to study the mechanisms of cancer cell death and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to investigate the molecular mechanisms underlying its neuroprotective effects. Additionally, further studies are needed to optimize the synthesis process of this compound to make it more cost-effective and accessible for researchers.
Métodos De Síntesis
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide can be synthesized using a multi-step synthetic process. The first step involves the synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, which is then converted to this compound by reacting it with isopropenylamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-5-17-15(19)13(9-16)8-12-6-10(2)14(18)11(3)7-12/h4,6-8,18H,1,5H2,2-3H3,(H,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMDMISURRSRV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)

![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)


![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
